Pseudo-laminarabiose
Description
Structure
2D Structure
Properties
CAS No. |
143899-79-0 |
|---|---|
Molecular Formula |
C13H24O10 |
Molecular Weight |
340.32 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-[2,3,6-trihydroxy-5-(hydroxymethyl)cyclohexyl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O10/c14-2-4-1-5(16)8(18)12(7(4)17)23-13-11(21)10(20)9(19)6(3-15)22-13/h4-21H,1-3H2 |
InChI Key |
DPJQLFNQULHBMQ-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O)O)CO |
Canonical SMILES |
C1C(C(C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O)O)CO |
Synonyms |
pseudo-laminarabiose pseudo-laminarabiose, (1B-alpha)-isomer pseudo-laminarabiose, (2A-beta)-isomer pseudo-laminarabiose, (2B-beta)-isome |
Origin of Product |
United States |
Synthetic Methodologies for Pseudo Laminarabiose and Its Analogues
Chemo-Enzymatic Synthesis Approaches
Chemo-enzymatic synthesis combines the precision of enzymatic catalysis with the flexibility of chemical reactions to build complex molecules. numberanalytics.comfrontiersin.org This hybrid approach is particularly effective for carbohydrate synthesis, where the high selectivity of enzymes can simplify multi-step processes, often under mild reaction conditions. numberanalytics.com
The production of pseudo-oligosaccharides, including structures analogous to pseudo-laminarabiose, can be efficiently achieved using enzymes as biological catalysts. longdom.org These reactions are prized for their high chemo-, regio-, and stereoselectivity, which minimizes the need for extensive protecting group manipulations common in classical carbohydrate chemistry. numberanalytics.com
A key strategy involves the use of glycosyltransferases, enzymes that catalyze the formation of glycosidic bonds. For instance, a substrate-flexible glycosyltransferase like KanM2 has been utilized in the synthesis of novel pseudo-trisaccharide analogues. nih.govresearchgate.net The process typically begins with the acid hydrolysis of a larger, commercially available oligosaccharide to yield a pseudo-disaccharide acceptor. nih.govresearchgate.net This acceptor is then combined with an activated sugar donor in a reaction catalyzed by the glycosyltransferase to form the desired product. nih.gov This method allows for the specific construction of glycosidic linkages, and the principles can be applied to the synthesis of this compound by selecting appropriate enzyme and substrate pairings.
Another enzymatic approach involves a two-step chemo-enzymatic sequence. frontiersin.org An initial chemical reaction, such as lipase-catalyzed epoxidation followed by hydrolysis, can be used to create a diol intermediate from a precursor. frontiersin.org This intermediate can then be subjected to microbial oxidation to yield a more complex structure. frontiersin.org The Michaelis-Menten kinetics model is fundamental to understanding the rates of these enzymatic reactions. numberanalytics.com
Table 1: Key Enzyme Classes in Chemo-Enzymatic Synthesis
| Enzyme Class | Typical Reaction | Relevance to this compound Synthesis |
|---|---|---|
| Glycosyltransferases | Transfers a sugar moiety from an activated donor to an acceptor molecule. | Direct formation of the specific β-(1→3) pseudo-glycosidic bond. nih.govresearchgate.net |
| Hydrolases (e.g., Lipases) | Cleavage of chemical bonds by the addition of water. | Selective deprotection of acetylated intermediates or initial hydrolysis of larger polysaccharides. numberanalytics.comnih.gov |
| Oxidoreductases | Catalyze oxidation-reduction reactions. | Modification of hydroxyl groups to carbonyls for further functionalization. frontiersin.orglongdom.org |
| Isomerases | Catalyze the rearrangement of atoms within a molecule. | Interconversion of sugar isomers to obtain the required glucose building blocks. longdom.org |
Chemo-enzymatic methods provide a powerful platform for the site-specific incorporation of stable isotopes (e.g., ¹³C, ¹⁵N) or radioisotopes (e.g., ¹⁴C) into complex biomolecules like this compound. nih.govnih.gov This is crucial for structural and dynamic studies by NMR spectroscopy and for tracking metabolic pathways. nih.govnih.gov
The general strategy involves the chemical synthesis of a small, isotopically labeled precursor, which is then enzymatically incorporated into the final, larger molecule. nih.gov For example, to create an isotopically labeled this compound, one could start with a chemically synthesized, ¹³C-labeled D-glucose. This labeled monosaccharide can then serve as a substrate for a specific glycosyltransferase, which would couple it to a second sugar unit to yield the final, labeled pseudo-disaccharide. This approach has been successfully used to generate labeled nucleotides and nicotinamide (B372718) riboside, where enzymes like phosphodiesterase I and alkaline phosphatase are used in the final steps. nih.govnih.gov The high specificity of the enzymes ensures that the isotope is placed at a precise location within the target molecule. nih.gov
This methodology is also adaptable for creating analogues. By using a chemically modified, yet still enzymatically accepted, precursor, novel analogues can be generated that would be difficult to access through purely chemical or biological means. nih.govresearchgate.net
Chemical Synthesis Pathways and Stereocontrol
Purely chemical synthesis offers unparalleled versatility in constructing this compound and its derivatives. The primary challenge lies in controlling the regioselectivity (which hydroxyl group reacts) and stereoselectivity (the α or β orientation of the new bond) during glycosylation. ntu.edu.sgnih.govnih.gov
The formation of the β-(1→3) glycosidic linkage characteristic of laminarabiose (B11830306) requires precise control. The outcome of a glycosylation reaction is notoriously sensitive to factors such as solvent, temperature, and the nature of protecting groups on the glycosyl donor and acceptor. ntu.edu.sg
To achieve high stereoselectivity, several strategies are employed. One common method is the use of a "participating" protecting group at the C-2 position of the glycosyl donor. This group first attacks the anomeric center to form a stable intermediate, which then blocks the α-face, forcing the incoming glycosyl acceptor to attack from the β-face, resulting in a 1,2-trans-glycoside. nih.gov For the synthesis of a β-glucoside like this compound, this is an effective approach.
In the absence of a C-2 participating group, as in the synthesis of 2-deoxy sugars, controlling stereoselectivity is more challenging. nih.gov In such cases, methods like using organoboronic acid derivatives as catalysts can promote β-selectivity. nih.gov Recent advances also include nickel-catalyzed C-H glycosylation, which allows for the direct and highly regioselective formation of C-aryl glycosides with excellent α-selectivity. rsc.org While this forms a C-glycoside, the principle of metal-catalyzed regiocontrol is a significant development. A minimalist approach using dialkylboryl triflate as an in situ masking reagent has also shown success in controlling both regioselectivity and stereoselectivity even with unprotected hydroxyl groups on the donor. ntu.edu.sgnih.gov
Table 2: Strategies for Stereoselective Glycosylation
| Method | Description | Typical Outcome for Glucose Donors |
|---|---|---|
| Neighboring Group Participation | A participating group (e.g., acetyl, benzoyl) at C-2 directs the acceptor to the opposite face. | High β-selectivity (1,2-trans). nih.gov |
| Solvent Effects | Ethereal solvents can stabilize anomeric intermediates, influencing the stereochemical outcome. | Varies; can favor β-products. ntu.edu.sg |
| Catalyst Control | Lewis acids or transition metals activate the donor and can direct the acceptor's approach. | Can be tuned for α or β selectivity. nih.govrsc.org |
| In situ Masking | Reagents like dialkylboryl triflates temporarily protect hydroxyl groups to direct the reaction. | Good regioselectivity and stereoselectivity. nih.gov |
Modifying the core structure of this compound by replacing key atoms yields analogues with altered chemical stability and biological properties.
Thio-Derivatives: Thio-analogues, where the interglycosidic oxygen is replaced by a sulfur atom, are of significant interest as enzyme inhibitors. researchgate.net The synthesis of 3-thiolaminarabiose has been conveniently prepared via an SN2 reaction. nih.gov This involves reacting a D-glucopyranose 1-thiolate with a glucose derivative that has a good leaving group (e.g., triflate) at the C-3 position in a solvent like tetrahydrofuran (B95107) with a crown ether. nih.gov An alternative route involves the nucleophilic ring-opening of a sugar epoxide, such as a 3,4-anhydro hexopyranoside, with a protected 1-thio-β-D-glucopyranose. acs.org This method can yield both (1→3) and (1→4) linked thiodisaccharides. acs.org
Imine-Derivatives: Imine-linked analogues contain a C=N bond in place of the glycosidic oxygen. Imines are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. masterorganicchemistry.com To synthesize an imine-linked this compound, one would require two modified glucose units: one functionalized with an amino group at the anomeric position and the other with an aldehyde group at the C-3 position. The reaction between these two precursors, often catalyzed by mild acid, would yield the corresponding imine-linked disaccharide. masterorganicchemistry.com Such linkages have been extensively used to create stable, porous covalent organic frameworks (COFs). researchgate.netnih.gov
In asymmetric catalysis, obtaining both enantiomers of a product often requires access to both enantiomers of a chiral ligand. While D-sugars are abundant and inexpensive, their L-enantiomers are often rare and costly. wiley-vch.de The concept of pseudo-enantiomeric ligands elegantly circumvents this problem. wiley-vch.desemanticscholar.org This approach uses different, but readily available, D-sugars to synthesize two distinct ligands that, despite not being true mirror images, induce opposite enantioselectivity in a given reaction. semanticscholar.org
For example, phosphinite–thioglycoside and phosphine–thioglycoside ligands derived from D-glucose have been shown to behave as pseudo-enantiomers in the Rh(I)-catalyzed 1,4-addition of phenylboronic acid to cyclohexenone, producing the (R) and (S) products, respectively. semanticscholar.org Similarly, carbohydrate-based N-heterocyclic carbene (NHC) ligands have been designed where placing steric bulk at different positions on the sugar scaffold (e.g., C1 vs. C3) leads to the preferential formation of opposite enantiomers in the hydrosilylation of acetophenone. rsc.orgresearchgate.net This design principle relies on selecting a carbohydrate scaffold where the stereocenters relevant to asymmetric induction have an opposite configuration, while more distant stereocenters can differ. wiley-vch.de
Table 3: Examples of Pseudo-Enantiomeric Carbohydrate Ligands
| Ligand Type | Carbohydrate Source | Catalytic Reaction | Stereochemical Outcome |
|---|---|---|---|
| Phosphinite–thioglycoside 3 | D-Sugar Derivative | Rh-catalyzed 1,4-addition | (R)-3-phenylcyclohexanone semanticscholar.org |
| Phosphine–thioglycoside 10 | D-Sugar Derivative | Rh-catalyzed 1,4-addition | (S)-3-phenylcyclohexanone semanticscholar.org |
| NHC-Rh Complex (Bulk at C1) | Carbohydrate-based | Hydrosilylation of acetophenone | (S)-phenyl-1-ethanol rsc.orgresearchgate.net |
Advanced Spectroscopic and Chromatographic Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage
NMR spectroscopy is an indispensable tool for the structural analysis of oligosaccharides. It provides unparalleled information regarding the primary structure, including the sequence of monosaccharide units, the position and anomeric configuration of glycosidic linkages, and the nature and location of any non-carbohydrate substituents. wikipedia.org Furthermore, NMR parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts are sensitive to the molecule's three-dimensional structure and dynamics in solution. wikipedia.orgresearchgate.net
High-Resolution 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, HSQC)
The structural backbone of pseudo-laminarabiose, a pseudo-disaccharide analogue of laminaribiose (B1201645), has been meticulously characterized using high-resolution NMR methods. nih.gov In pseudo-disaccharides, one of the glycosidic oxygens is replaced by a methylene (B1212753) group, which alters the chemical and conformational properties compared to the native disaccharide. This compound is systematically named β-D-glucopyranosyl-(1→3)-5a-carba-α-D-glucopyranose.
One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial and fundamental information. In the ¹H NMR spectrum, the chemical shifts of anomeric protons (H-1') are typically found in a distinct region (around 4.5-5.5 ppm), and their coupling constants (³JH1,H2) are indicative of the anomeric configuration (α or β). wikipedia.orgunimo.it For the β-D-glucopyranosyl residue of this compound, a large coupling constant is expected. The ¹³C NMR spectrum shows distinct signals for each carbon atom, with the anomeric carbons (C-1') resonating in the 95-110 ppm region. ismrm.orgnih.gov
Two-dimensional (2D) NMR experiments are crucial for unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap. unimo.it The Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly powerful, as it correlates the chemical shifts of protons with the directly attached carbon atoms, effectively mapping the ¹H and ¹³C signals of each C-H pair. ismrm.orgnih.gov
Detailed NMR spectroscopic data for this compound (β-D-glucopyranosyl-(1→3)-5a-carba-α-D-glucopyranose) have been reported, allowing for full assignment of its proton and carbon signals. nih.gov
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |
|---|---|---|
| C-1 | 72.3 | 4.91 |
| C-2 | 72.9 | 3.73 |
| C-3 | 78.1 | 3.93 |
| C-4 | 71.0 | 3.43 |
| C-5 | 44.3 | 2.12 |
| C-5a | 37.1 | 1.45, 2.05 |
| C-6 | 69.5 | 3.71, 3.84 |
| C-1' | 104.1 | 4.51 |
| C-2' | 75.0 | 3.28 |
| C-3' | 77.8 | 3.50 |
| C-4' | 71.6 | 3.42 |
| C-5' | 77.8 | 3.47 |
| C-6' | 62.7 | 3.74, 3.92 |
Conformational Analysis via NMR and Computational Methods (e.g., Pseudorotations, Rotational Isomerism)
The conformational preferences of this compound have been assessed by combining NMR data with computational molecular mechanics calculations. nih.gov Nuclear Overhauser Effect (NOE) measurements provide through-space distance constraints between protons. For instance, observing an NOE between the anomeric proton H-1' of the β-D-glucopyranosyl residue and a proton on the 5a-carba-α-D-glucopyranose ring (e.g., H-3) confirms the (1→3) linkage and provides information about the spatial arrangement of the two rings.
Empirical force-field calculations, such as the Hard-Sphere Exo-Anomeric (HSEA) force field, combined with Monte Carlo simulations, are used to generate energy maps as a function of the glycosidic torsion angles. nih.govnih.gov These calculations reveal the low-energy conformations accessible to the molecule in solution. By comparing the calculated inter-proton distances for these low-energy conformers with the experimentally observed NOEs, the preferred solution conformation can be determined. This integrated approach has shown that pseudo-disaccharides like this compound explore a defined set of conformations around the pseudo-glycosidic linkage. nih.gov
Mass Spectrometry (MS) for Molecular and Oligosaccharide Characterization
Mass spectrometry is a cornerstone technique for carbohydrate analysis, providing rapid and sensitive determination of molecular weight, sequence, and linkage information. nih.gov Soft ionization techniques are essential for analyzing fragile molecules like oligosaccharides, as they generate intact molecular ions with minimal fragmentation.
Electrospray Ionization Mass Spectrometry (ESI-MS) and Multi-stage MS
Electrospray ionization (ESI) is a soft ionization method that generates charged ions directly from a liquid phase. For oligosaccharides like this compound, ESI-MS typically produces protonated molecules [M+H]⁺ or, more commonly, adducts with alkali metal ions such as [M+Na]⁺ or [M+K]⁺. nih.gov The high mass accuracy of modern mass spectrometers allows for the determination of the elemental composition, confirming the molecular formula.
Tandem mass spectrometry (MS/MS or MSⁿ) is used to elicit structural information through collision-induced dissociation (CID). nih.govsemanticscholar.org The precursor ion of interest (e.g., the [M+Na]⁺ ion of this compound) is mass-selected and then fragmented by collision with an inert gas. The resulting product ions are then mass-analyzed. The fragmentation of oligosaccharides typically occurs at the glycosidic bond, yielding B- and Y-type ions according to the Domon-Costello nomenclature, which reveals the sequence of monosaccharide units. acs.org Cross-ring cleavages (A- and X-type ions) can also occur and provide valuable information about the linkage positions between the sugar units. acs.org In pseudo-MS³ experiments, a fragment ion is further isolated and fragmented, providing an additional layer of structural detail. semanticscholar.org
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is another soft ionization technique widely used for carbohydrate analysis. slu.se The analyte is co-crystallized with a UV-absorbing matrix, and a pulsed laser is used to desorb and ionize the sample. Like ESI, MALDI typically generates intact molecular ions, most often as sodiated adducts [M+Na]⁺ for oligosaccharides. nih.gov This technique is known for its high sensitivity, speed, and tolerance to some buffers and salts.
For this compound, MALDI-TOF MS would provide a rapid and accurate determination of its molecular weight. Structural information can be obtained through post-source decay (PSD) or in-source decay (ISD), where fragmentation occurs spontaneously after ionization, yielding sequence-informative ions. slu.seresearchgate.net To enhance sensitivity, oligosaccharides can be derivatized at their reducing end, although this is less applicable to pseudo-sugars where the reducing end is a stable carbocycle. nih.gov
Ultrahigh-Resolution Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR MS) and Collision-Induced Dissociation (CID)
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR MS) offers the highest mass resolving power and mass accuracy among all MS techniques. acs.org When coupled with MALDI, it allows for the unambiguous determination of elemental compositions for complex molecules and can resolve isotopic distributions even for large polysaccharides. acs.org
For a compound like this compound, MALDI-FTICR MS would provide an extremely precise mass measurement, confirming its elemental formula beyond doubt. Performing collision-induced dissociation (CID) within the FTICR cell allows for MS/MS experiments. The ultrahigh resolution enables the separation of fragment ions with very similar masses, leading to a more comprehensive and confident structural characterization. acs.org This is particularly useful for distinguishing between different types of fragment ions (e.g., glycosidic vs. cross-ring cleavages) and for analyzing complex mixtures. researchgate.net
Vibrational Spectroscopy and X-ray Diffraction
The precise structural elucidation of oligosaccharides like this compound relies on a combination of advanced spectroscopic and crystallographic techniques. Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) Spectroscopy, provides insight into the functional groups and glycosidic linkages present, while X-ray Diffraction (XRD) can offer definitive information on the three-dimensional arrangement of atoms in a crystalline state.
Fourier Transform Infrared (FT-IR) Spectroscopy in Structural Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique for probing the molecular vibrations of a sample, providing a characteristic "fingerprint" based on its functional groups. For this compound, the FT-IR spectrum reveals key features indicative of its carbohydrate nature and specific structural attributes. While a dedicated spectrum for this compound is not widely published, analysis of the closely related β-(1,3)-glucans and its disaccharide unit, laminaribiose, provides a strong basis for spectral interpretation.
The FT-IR spectrum of β-glucans is characterized by several distinct absorption bands. A broad, strong band is typically observed in the region of 3400-3200 cm⁻¹, which is attributed to the O-H stretching vibrations of the multiple hydroxyl groups, often involved in extensive hydrogen bonding. Another characteristic region is around 2900 cm⁻¹, corresponding to the C-H stretching vibrations of the pyranose ring.
Table 1: Typical FT-IR Peak Assignments for β-(1,3)-Glucans
| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group/Structural Feature |
| ~3400 | O-H stretching | Inter- and intramolecular hydrogen bonds |
| ~2920 | C-H stretching | CH and CH₂ groups in the pyranose ring |
| ~1640 | O-H bending | Absorbed water |
| ~1160 | C-O-C stretching | Asymmetric stretching of the glycosidic bridge |
| ~1080 | C-O stretching | C-O-H stretching of primary and secondary alcohols |
| ~1040 | C-O stretching | C-O stretching of the pyranose ring |
| ~890 | C-H deformation | β-glycosidic linkage |
This table is based on generalized data for β-(1,3)-glucans and serves as a reference for the expected spectral features of this compound.
X-ray Diffraction (XRD) and Crystal Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov A successful single-crystal XRD analysis of this compound would provide precise information on bond lengths, bond angles, and the conformation of the pyranose rings and the glycosidic linkage. However, obtaining high-quality crystals of oligosaccharides suitable for single-crystal XRD can be challenging due to their high flexibility and propensity to form amorphous solids or microcrystalline powders.
In the absence of a published single-crystal structure for this compound, information can be inferred from studies on related compounds and the use of powder XRD. Powder XRD can provide information on the crystallinity of a sample and its unit cell parameters, which are fundamental properties of a crystalline solid.
For β-(1,3)-glucans, XRD studies have revealed the potential for ordered, helical structures. For instance, the triple-helical structure of (1→3)-β-D-glucan has been well-characterized. While a disaccharide like this compound would not form such a long-range helix, the inherent conformational preferences dictated by the β-(1,3)-linkage would be present.
Should a crystalline form of this compound be obtained, the following crystallographic data would be determined:
Table 2: Hypothetical Crystallographic Data Parameters for this compound
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) to which the crystal belongs. |
| Space Group | The specific symmetry group of the crystal. |
| a, b, c (Å) | The dimensions of the unit cell along the x, y, and z axes. |
| α, β, γ (°) | The angles between the unit cell axes. |
| V (ų) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
| Density (calculated) (g/cm³) | The calculated density of the crystal. |
This table represents the type of data that would be obtained from a successful X-ray diffraction analysis of crystalline this compound.
Advanced Chromatographic Separation and Characterization Techniques
Chromatography is an essential tool for the separation, purification, and analysis of oligosaccharides like this compound from complex mixtures, such as the hydrolysates of larger polysaccharides. researchgate.netnih.gov The choice of chromatographic technique depends on the specific goals of the analysis, including the desired resolution, scale, and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile oligosaccharides. Due to the lack of a strong chromophore in this compound, detection is often achieved using refractive index (RI) detection or evaporative light scattering detection (ELSD). For enhanced sensitivity and selectivity, pre-column derivatization with a UV-active or fluorescent tag can be employed.
Normal-Phase and Hydrophilic Interaction Liquid Chromatography (HILIC): These modes are well-suited for separating polar compounds like oligosaccharides. Amine-based stationary phases are commonly used, with mobile phases typically consisting of acetonitrile and water gradients.
Reversed-Phase HPLC: While less common for underivatized oligosaccharides, reversed-phase HPLC can be used for the separation of derivatized sugars.
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic volume and is useful for analyzing mixtures of oligosaccharides of varying degrees of polymerization.
Thin-Layer Chromatography (TLC) offers a simple and rapid method for the qualitative analysis of oligosaccharide mixtures. masonaco.org By spotting the sample on a silica gel plate and developing it with a suitable solvent system (e.g., a mixture of butanol, ethanol, and water), components can be separated based on their polarity. Visualization is typically achieved by spraying with a reagent that reacts with sugars upon heating, such as a sulfuric acid-anisaldehyde solution.
Gas Chromatography (GC) can be used for the quantitative analysis of disaccharides, but it requires prior derivatization to increase their volatility. acs.orgrsc.org Common derivatization methods include trimethylsilylation or acetylation. The resulting volatile derivatives are then separated on a capillary column and detected by a flame ionization detector (FID) or mass spectrometry (MS).
Table 3: Overview of Chromatographic Techniques for the Analysis of this compound and Related Oligosaccharides
| Technique | Stationary Phase | Mobile Phase/Eluent | Detection Method | Application |
| HPLC (HILIC) | Amine-bonded silica | Acetonitrile/Water gradient | RI, ELSD, or UV/Fluorescence (with derivatization) | Quantitative analysis and purification |
| TLC | Silica gel | Butanol/Ethanol/Water | Chemical visualization reagent (e.g., sulfuric acid-anisaldehyde) | Rapid qualitative analysis and purity assessment |
| GC | Capillary column (e.g., polysiloxane) | Inert carrier gas (e.g., Helium) | FID, MS | Quantitative analysis of derivatized samples |
Enzymatic Hydrolysis and Biosynthetic Pathways Involving Pseudo Laminarabiose
Glycoside Hydrolase Families and Specificity Towards β-Glucans
The enzymatic breakdown of β-glucans, complex polysaccharides composed of glucose units linked by β-glycosidic bonds, is carried out by a diverse group of enzymes known as glycoside hydrolases (GHs). These enzymes are classified into families based on their amino acid sequence similarities. The specificity of these enzymes towards different types of β-glucan linkages is crucial for their biological roles and industrial applications.
Characterization of Glycoside Hydrolases (GHs) Acting on Pseudo-Laminarabiose and Related Structures
Glycoside hydrolases are categorized into families based on their amino acid sequences, with several families demonstrating activity on β-glucans. Notably, GH5 is one of the largest and most diverse GH families, containing enzymes with a wide range of specificities, including endoglucanases, exoglucanases, and β-glucosidases that act on substrates like cellulose (B213188) and mannan. cazypedia.org Some members of the GH5 family also exhibit activity on β-1,3-glucans. asm.orgasm.org
Enzymes that hydrolyze β-1,3-glucans are found across multiple GH families. For instance, β-1,3-endoglucanases, which cleave internal β-1,3 linkages, are present in GH16, GH17, GH55, GH64, GH81, and GH128. asm.orgasm.org These enzymes typically require at least two consecutive β-1,3-glycosidic bonds to function. asm.orgmdpi.com On the other hand, exo-β-1,3-glucosidases, which release glucose from the non-reducing end of β-1,3-glucans, are found in families such as GH3, GH5, GH17, and GH55. asm.org
A notable characteristic of some β-glucanases is their ability to act on mixed-linkage glucans. For example, licheninases, found in GH5, GH7, GH12, GH16, and GH17, specifically cleave β-1,4-linkages that are adjacent to a β-1,3-linkage in substrates like lichenin. asm.orgportlandpress.com Some GH5 enzymes have been identified as bifunctional, displaying activity on both cellulose (β-1,4-glucan) and lichenan (β-1,3-1,4-glucan). portlandpress.com The table below summarizes the GH families and their activities on various β-glucan substrates.
| GH Family | Enzyme Type | Substrate Specificity | Mode of Action |
| GH3 | Exo-β-1,3-glucosidase | β-1,3-glucans | Removes single glucose units from the non-reducing end. cazypedia.org |
| GH5 | Endo- and Exo-glucanase, β-glucosidase | Cellulose, Mannan, β-1,3-glucans, Lichenin | Varied, includes endo- and exo-activity. cazypedia.orgasm.orgasm.org |
| GH7 | Licheninase | Lichenin | Cleaves β-1,4 linkages adjacent to β-1,3 linkages. asm.org |
| GH12 | Licheninase | Lichenin | Cleaves β-1,4 linkages adjacent to β-1,3 linkages. asm.org |
| GH16 | β-1,3-endoglucanase, Licheninase | β-1,3-glucans, Lichenin | Endo-acting, requires at least two adjacent β-1,3 linkages. asm.orgasm.org |
| GH17 | β-1,3-endoglucanase, Exo-β-1,3-glucosidase, Licheninase | β-1,3-glucans, Lichenin | Both endo- and exo-acting members. asm.orgasm.org |
| GH55 | β-1,3-endoglucanase, Exo-β-1,3-glucosidase | β-1,3-glucans | Both endo- and exo-acting members. asm.org |
| GH64 | β-1,3-endoglucanase | β-1,3-glucans (e.g., laminarin) | Inverting mechanism, cleaves β-1,3-bonds. ebi.ac.uk |
| GH81 | Endo-β-1,3-glucanase | β-1,3-glucans | Predominantly found in fungi. mdpi.com |
| GH128 | β-1,3-endoglucanase | β-1,3-glucans | Endo-acting. asm.org |
Substrate Recognition and Catalytic Mechanisms of GHs
The catalytic mechanism of glycoside hydrolases typically involves a double-displacement or a single-displacement (inverting) reaction. Retaining enzymes, such as those in GH3 and GH116, utilize a double-displacement mechanism involving two catalytic residues, a nucleophile and a general acid/base. cazypedia.orgacs.org This results in the retention of the anomeric configuration of the released sugar. Inverting enzymes, like those in GH64, employ a single-displacement mechanism where an activated water molecule attacks the anomeric carbon, leading to an inversion of the anomeric configuration. ebi.ac.uk
Substrate recognition in GHs is determined by the architecture of their active site cleft. The active site is composed of several subsites that bind individual sugar units of the polysaccharide chain. For instance, the active site of GH3 enzymes consists of two primary glucosyl-binding subsites, -1 and +1. cazypedia.org The specificity of GH5 enzymes towards different substrates is often dictated by subtle variations in the loops surrounding the active site. ncl.ac.uk In some GH5 enzymes, an extended loop can block the substrate-binding cleft, converting an endo-acting enzyme into an exo-acting one. ncl.ac.uk
The recognition of specific linkages is also a key feature. For example, GH5_34 enzymes specifically target arabinoxylan by interacting with arabinose substituents at the -1 subsite. cazypedia.org Similarly, GH5 lichenases recognize the bent structure of the sugar chains in lichenan. portlandpress.com The processivity of some GHs, where the enzyme performs multiple catalytic cycles before dissociating from the substrate, is facilitated by features like transiently formed lateral pockets that allow product displacement and substrate translocation. portlandpress.com
Impact of Lignin (B12514952) and Pseudo-Lignin on Enzymatic Carbohydrate Conversion
During the pretreatment of lignocellulosic biomass for biofuel production, lignin and lignin-like structures, known as pseudo-lignin, can significantly hinder the enzymatic conversion of carbohydrates.
Formation and Structural Characterization of Pseudo-Lignin in Biomass Hydrolysis Contexts
Pseudo-lignin is an aromatic, lignin-like material that is not derived from native lignin but is formed from the degradation products of carbohydrates, primarily during acidic pretreatments of biomass. rsc.orgrepec.orgrsc.org Its formation is often observed as an increase in the Klason lignin content of the pretreated biomass. rsc.orgosti.gov The proposed mechanism involves the acid-catalyzed dehydration of carbohydrates to form intermediates like furfural (B47365) and hydroxymethylfurfural (HMF), which then polymerize to create these aromatic structures. repec.orgosti.gov
Structurally, pseudo-lignin is characterized by the presence of aromatic, carbonyl, and carboxylic functional groups. nih.gov It can deposit on the surface of the biomass as spherical droplets. osti.gov Studies have shown that both hemicellulose and lignin degradation products can contribute to the formation of these aggregates, with hemicellulose-derived aggregates forming at lower temperatures (80-130°C) and lignin-derived aggregates at higher temperatures. berstructuralbioportal.org The severity of the pretreatment conditions, particularly acid concentration, significantly promotes the formation of pseudo-lignin. nih.gov
Inhibitory Effects of Pseudo-Lignin on Enzymatic Hydrolysis Efficiency
The presence of pseudo-lignin is detrimental to the enzymatic hydrolysis of cellulose. osti.govnih.gov It acts as an inhibitor through several mechanisms. One major inhibitory effect is the non-productive binding of cellulases to the pseudo-lignin, which reduces the amount of free enzyme available to act on the cellulose. researchgate.net This non-specific adsorption is a significant factor in reducing the efficiency of enzymatic saccharification. researchgate.net
Furthermore, the deposition of pseudo-lignin on the surface of the biomass can physically block the access of cellulases to the cellulose fibers. researchgate.net The inhibitory effect of pseudo-lignin can be even more pronounced than that of native lignin. osti.gov Research using surface plasmon resonance has shown that pseudo-lignin formed at higher pretreatment temperatures has a lower dissociation rate after binding with cellulase, suggesting a strong interaction that impedes enzyme function. researchgate.net
Biosynthetic and Metabolic Pathways of Related Disaccharides and Polysaccharides
The biosynthesis of disaccharides like laminaribiose (B1201645) and gentiobiose can be achieved through enzymatic pathways. Laminaribiose, a disaccharide with a β-1,3-glycosidic bond, can be synthesized in vitro from maltodextrin (B1146171) and glucose using a multi-enzyme system. nih.gov This system can include enzymes such as α-glucan phosphorylase, laminaribiose phosphorylase, isoamylase, and 4-glucanotransferase. nih.govresearchgate.net Laminaribiose phosphorylase is a key enzyme in this process, catalyzing the synthesis of laminaribiose from glucose and glucose 1-phosphate. acs.org
Gentiobiose, a disaccharide with a β-1,6-glycosidic linkage, is formed during the acid-catalyzed condensation of glucose and can also be produced through the enzymatic hydrolysis of certain glucans. ebi.ac.uk In some plants, like gentian, gentiobiose plays a role in regulating bud dormancy. It is produced from the hydrolysis of the trisaccharide gentianose (B191301) and appears to act as a signaling molecule. oup.comnih.govresearchgate.net The metabolism of gentiobiose in some bacteria involves a β-glucoside kinase that phosphorylates it, followed by a phospho-β-glucosidase that cleaves the phosphorylated intermediate into glucose and glucose 6-phosphate. ebi.ac.uknih.gov
General Microbial Metabolism of Complex Carbohydrates
The microbial breakdown of complex carbohydrates is a fundamental process in various ecosystems, particularly within the mammalian gut. nih.gov Microorganisms residing in the intestine possess a vast array of enzymes capable of degrading complex carbohydrates that are indigestible by the host. nih.govnih.gov This fermentation process is not only crucial for the microorganisms' energy and growth but also significantly impacts the host's health. nih.govcambridge.org
In the human colon, bacteria metabolize dietary carbohydrates that resist digestion in the upper gastrointestinal tract. rsc.org Primary degraders, such as species from the genera Bacteroides and Bifidobacterium, break down these complex molecules into simpler sugars and organic acids like acetate, propionate, and formate. rsc.org These initial breakdown products can then be utilized by other members of the microbial community in a process known as cross-feeding. nih.gov The diversity of carbohydrate-active enzymes encoded in the genomes of gut bacteria reflects their adaptability to a wide range of available substrates. nih.govtandfonline.com
The metabolism of these complex carbohydrates by gut microbiota leads to the production of short-chain fatty acids (SCFAs), which are important energy sources for the host and play roles in regulating intestinal health. rsc.org The composition of the diet directly influences the structure and metabolic output of the gut microbial community. nih.govtandfonline.com For instance, an increase in fermentable carbohydrates can stimulate microbial growth and alter the production of various metabolites. cambridge.org This intricate relationship highlights the symbiotic connection between the host and its gut microbiota in the context of nutrient utilization. nih.gov
Enzymatic Components of Carbohydrate Biosynthesis and Degradation Systems
The synthesis and breakdown of carbohydrates are mediated by a diverse group of enzymes known as Carbohydrate-Active enZymes (CAZymes). nih.govnih.gov These enzymes are broadly classified into families based on their amino acid sequence similarities, which often correlate with their structural folds and catalytic mechanisms. nih.govmdpi.com The major classes of CAZymes include Glycoside Hydrolases (GHs), GlycosylTransferases (GTs), Polysaccharide Lyases (PLs), and Carbohydrate Esterases (CEs).
Glycoside Hydrolases (GHs) are responsible for the hydrolysis of glycosidic bonds, which link monosaccharides together to form oligo- and polysaccharides. nih.gov They are crucial for the degradation of complex carbohydrates into simpler sugars that can be utilized by the organism. nih.gov GHs are found in virtually all domains of life and play vital roles in processes ranging from biomass degradation to host-pathogen interactions. nih.govcazypedia.org For example, cellulases and xylanases are GHs that break down plant cell wall components. portlandpress.com GH families, such as GH3, GH13, and GH43, contain enzymes with a wide range of specificities for different carbohydrate substrates and linkage types. mdpi.comcazypedia.orgnih.gov
GlycosylTransferases (GTs) catalyze the formation of glycosidic bonds by transferring a sugar moiety from a donor molecule to an acceptor. nih.gov They are central to the biosynthesis of a vast array of glycoconjugates, including polysaccharides, glycoproteins, and glycolipids. nih.govportlandpress.com For instance, in the biosynthesis of glycogen (B147801), a key energy storage polysaccharide, enzymes like glycogen synthase (a GT) are essential. researchgate.net
The degradation of a complex polysaccharide often requires the synergistic action of multiple enzymes with different specificities. portlandpress.com For example, the breakdown of arabinoxylan involves endoxylanases to cleave the main chain, as well as α-L-arabinofuranosidases and β-xylosidases to remove side branches. researchgate.net This enzymatic machinery allows microorganisms to efficiently deconstruct and utilize complex carbohydrate structures present in their environment. tandfonline.com
The study of these enzymatic systems is critical for understanding fundamental biological processes and for various biotechnological applications, such as the production of biofuels and specialty chemicals. nih.govcelignis.com
Interactive Data Table: Key Enzyme Classes in Carbohydrate Metabolism
| Enzyme Class | Primary Function | Example |
| Glycoside Hydrolases (GHs) | Break glycosidic bonds | Cellulase, Amylase |
| GlycosylTransferases (GTs) | Form glycosidic bonds | Glycogen synthase |
| Polysaccharide Lyases (PLs) | Cleave glycosidic bonds via an elimination mechanism | Pectate lyase |
| Carbohydrate Esterases (CEs) | Hydrolyze ester linkages | Xylan esterase |
Role and Implications of Pseudo Laminarabiose in Biological Systems Non Human
Contribution to Microbial Biofilm Matrix Degradation and Enzymatic Intervention Strategies
Microbial biofilms are complex communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix. This matrix, composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA), provides structural stability and protects the embedded microbes from external threats. nih.gov Enzymatic intervention strategies aim to disrupt this protective matrix, thereby increasing the susceptibility of the biofilm to antimicrobial agents. nih.govmdpi.com
The primary enzymatic targets within the biofilm matrix are its major components. Glycoside hydrolases are employed to break down the exopolysaccharides, proteases target the protein components, and DNases are used to degrade eDNA. mdpi.comfrontiersin.org The specific enzymes utilized often depend on the composition of the biofilm matrix, which can vary significantly between different microbial species. For instance, in Pseudomonas aeruginosa biofilms, enzymes targeting the Pel and Psl polysaccharides are effective. mdpi.com
While there is no direct evidence of pseudo-laminarabiose being a component of biofilm matrices or a product of their degradation, it is plausible that a disaccharide of its nature could be a substrate for or a product of the action of specific glycoside hydrolases. The effectiveness of an enzymatic approach is dictated by the substrate specificity of the enzymes and the molecular complexity of the biofilm. researchgate.net Further research would be necessary to determine if any known biofilm-degrading enzymes act on or produce this compound.
Table 1: Key Enzymes in Biofilm Matrix Degradation and Their Targets
| Enzyme Class | Specific Enzyme Example | Target in Biofilm Matrix |
| Glycoside Hydrolases | Dispersin B | Poly-N-acetylglucosamine (PNAG) |
| Alginate lyase | Alginate | |
| Cellulase | Cellulose (B213188) | |
| Proteases | Proteinase K | Extracellular proteins |
| Trypsin | Extracellular proteins | |
| Deoxyribonucleases | DNase I | Extracellular DNA (eDNA) |
Significance in Plant Cell Wall Polysaccharide Dynamics and Enzymatic Fragmentation
The plant cell wall is a dynamic and complex structure primarily composed of cellulose, hemicelluloses (like xyloglucan (B1166014) and glucuronoarabinoxylan), and pectins (such as homogalacturonan and rhamnogalacturonan). nih.govresearchgate.net The composition and architecture of these polysaccharides are crucial for plant growth, development, and defense. mdpi.com
Enzymatic fragmentation is a key tool for studying the structure of these complex polysaccharides. osti.gov Specific glycosyl hydrolases are used to break down the cell wall into smaller oligosaccharide fragments, which can then be analyzed to elucidate the structure of the original polymer. osti.gov For example, endoglucanase is used to generate characteristic oligosaccharide fragments from xyloglucan. nih.govresearchgate.net
This compound, as a disaccharide, could potentially be a structural component or a product of the enzymatic fragmentation of a larger, yet-to-be-characterized plant cell wall polysaccharide. Its presence would suggest a specific type of glycosidic linkage within that polymer. However, current comprehensive analyses of plant cell wall polysaccharides from model organisms like Arabidopsis thaliana have not reported the identification of this compound as a significant component. nih.govresearchgate.net
Table 2: Major Polysaccharide Components of Primary Plant Cell Walls
| Polysaccharide Class | Specific Polymer | Primary Monosaccharide Units |
| Cellulose | Cellulose | Glucose |
| Hemicellulose | Xyloglucan | Glucose, Xylose, Galactose, Fucose |
| Glucuronoarabinoxylan | Xylose, Arabinose, Glucuronic acid | |
| Pectin | Homogalacturonan | Galacturonic acid |
| Rhamnogalacturonan I | Rhamnose, Galacturonic acid, Arabinose, Galactose | |
| Rhamnogalacturonan II | A complex mixture of various sugars |
Intermediary Roles in Bioproduction of Chemicals and Biofuels from Carbohydrate Feedstocks
The conversion of carbohydrate feedstocks, such as lignocellulosic biomass and algal biomass, into biofuels and value-added chemicals is a cornerstone of modern biorefining. nih.govnih.gov This process typically involves the enzymatic or chemical hydrolysis of complex carbohydrates into simpler sugars (monosaccharides and disaccharides), which are then fermented by microorganisms to produce the desired products. researchgate.netresearchgate.net
The efficiency of this process is highly dependent on the ability of the fermenting microorganisms to utilize the specific sugars present in the hydrolysate. researchgate.net While glucose is readily fermented by many industrial microorganisms, the utilization of other sugars can be more challenging. researchgate.netresearchgate.net
For this compound to have an intermediary role in this process, it would need to be a product of the initial hydrolysis of a carbohydrate feedstock. Subsequently, a metabolic pathway would need to exist in a fermenting organism to convert this compound into a central metabolite that can enter the main pathways for biofuel or chemical production. There is currently no literature to suggest that this compound is a common or significant intermediary in established bioproduction pathways from typical carbohydrate feedstocks like cellulose, starch, or soybean carbohydrates. researchgate.netuakron.edu
Table 3: Common Carbohydrate Feedstocks and Their Primary Sugar Components for Bioproduction
| Feedstock | Primary Carbohydrate Polymer | Key Monosaccharide Products of Hydrolysis |
| Lignocellulosic Biomass | Cellulose, Hemicellulose | Glucose, Xylose, Arabinose, Mannose, Galactose |
| Starch Crops (e.g., Corn) | Starch (Amylose, Amylopectin) | Glucose |
| Sugarcane/Sugar Beets | Sucrose | Glucose, Fructose |
| Algal Biomass | Varies (e.g., Starch, Cellulose) | Glucose and other sugars depending on species |
| Soybean Byproducts | Cellulose, Hemicellulose, Oligosaccharides | Glucose, Xylose, Sucrose, Stachyose, Raffinose |
Q & A
Q. What are the established methodologies for synthesizing Pseudo-laminarabiose in laboratory settings?
Synthesis typically involves enzymatic or chemical glycosylation, with protocols emphasizing reproducibility and purity. Key steps include:
- Enzymatic synthesis : Use of glycosyltransferases under controlled pH and temperature conditions, with substrate specificity validated via HPLC .
- Chemical synthesis : Protection/deprotection strategies for hydroxyl groups, monitored by TLC and NMR for intermediate verification .
- Quality control : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity .
Q. How can researchers characterize the structural properties of this compound?
Standard techniques include:
- NMR spectroscopy : 1D / NMR and 2D COSY/HSQC to resolve glycosidic linkages and anomeric configurations .
- Mass spectrometry : High-resolution MS (e.g., MALDI-TOF) for molecular weight validation and fragmentation analysis .
- X-ray crystallography : For crystalline derivatives, though challenges in crystallization may require optimized solvent systems .
Q. What experimental designs are recommended for assessing this compound’s biochemical interactions?
- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify ligand-receptor affinities .
- In vitro enzymatic assays : Kinetic studies with Michaelis-Menten parameters, using spectrophotometric or fluorometric detection .
- Controls : Include negative controls (e.g., substrate-only) and positive controls (e.g., known inhibitors) to validate results .
Advanced Research Questions
Q. How should researchers address contradictory data in studies on this compound’s biological activity?
- Statistical reconciliation : Apply ANOVA or t-tests to assess significance; report effect sizes and confidence intervals .
- Replication : Repeat experiments under identical conditions, ensuring reagent batch consistency and instrument calibration .
- Contextual analysis : Compare study parameters (e.g., cell lines, assay pH) with literature to identify confounding variables .
Q. What strategies optimize experimental conditions for this compound in complex biological systems?
- Factorial design : Use response surface methodology (RSM) to test multiple variables (e.g., temperature, concentration) .
- Pilot studies : Small-scale trials to refine protocols before full-scale replication .
- Data logging : Document environmental factors (e.g., humidity, light exposure) that may influence outcomes .
Q. How can hypotheses about this compound’s mechanism of action be rigorously tested?
- PICO framework : Define Population (e.g., target enzyme), Intervention (this compound dose), Comparison (control groups), and Outcomes (e.g., inhibition rate) .
- Knockout models : Use CRISPR/Cas9 to silence putative targets and observe phenotypic changes .
- Dose-response curves : Establish EC/IC values with non-linear regression models .
Q. What advanced techniques resolve discrepancies in this compound’s stability profiles?
- Accelerated stability studies : Expose samples to stress conditions (heat, light, pH extremes) and monitor degradation via LC-MS .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .
Methodological Considerations
Q. How should researchers design a literature review focused on this compound?
- Systematic searches : Use databases (PubMed, SciFinder) with Boolean operators (e.g., "this compound AND biosynthesis") .
- Critical appraisal : Evaluate study quality via tools like CONSORT for experimental rigor .
- Gap analysis : Identify understudied areas (e.g., in vivo pharmacokinetics) using thematic synthesis .
Q. What ethical guidelines apply to data sharing in this compound research?
- FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable .
- Licensing : Use Creative Commons (CC-BY-SA) for open-access datasets, with proper attribution .
Q. How can cross-disciplinary approaches enhance this compound studies?
- Computational modeling : Molecular dynamics simulations to predict interaction hotspots .
- Omics integration : Metabolomics or transcriptomics to map biosynthetic pathways .
Tables of Key Methodological Standards
| Parameter | Recommended Technique | Validation Criteria | Reference |
|---|---|---|---|
| Synthesis Purity | HPLC (>95% peak area) | Compare retention times with standards | |
| Structural Confirmation | 2D NMR (HSQC, HMBC) | Match spectral data to published libraries | |
| Bioactivity Testing | SPR (KD < 1 µM) | Triplicate runs with <10% RSD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
